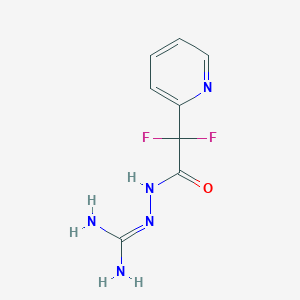
2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide
Vue d'ensemble
Description
2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide, or 2F-AH, is a novel chemical compound that has recently been studied for its potential applications in scientific research. 2F-AH is a member of the hydrazinecarboximidamide family, and is composed of a hydrazinecarboximidamide moiety and a 2,2-difluoro-2-pyridin-2-ylacetyl group. This compound has been the subject of several studies, and its biochemical and physiological effects have been explored in detail. In
Applications De Recherche Scientifique
Comprehensive Analysis of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives: are crucial in the pharmaceutical industry, and the compound can serve as a precursor in their synthesis. The formation of various piperidine derivatives, such as substituted piperidines and piperidinones, is a significant area of research . These derivatives are present in more than twenty classes of pharmaceuticals and play a vital role in drug design.
Development of Antiviral Agents
The structural motif of this compound is found in molecules with antiviral properties . Research into the synthesis of imidazo[1,2-a]pyridines, which share a similar pyridine component, has shown promising bioactivity against viral infections .
Antiulcer Medication Research
Compounds with a pyridine moiety, akin to the one in our compound of interest, have been utilized in the development of antiulcer medications . This application is particularly relevant due to the compound’s potential to act as a modulator of biological pathways involved in ulcer formation .
Antibacterial Applications
The pyridine and imidazole rings present in related compounds have demonstrated antibacterial activity . This suggests that our compound could be synthesized into agents that target bacterial infections, contributing to the field of antibiotics .
Anticancer Compound Synthesis
There is ongoing research into the use of pyridine derivatives for the synthesis of anticancer compounds . The unique structure of 2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide could be leveraged to develop novel treatments targeting specific cancer pathways .
Antifungal and Antituberculosis Research
Similar to its antibacterial potential, the compound’s framework is conducive to the development of antifungal and antituberculosis agents . The pyridine core is a common feature in drugs that treat such infections .
Cyclin-Dependent Kinase (CDK) Inhibitors
The compound’s structure is conducive to the synthesis of CDK inhibitors, which are essential in regulating cell division. This application is critical in the development of drugs that control the cell cycle, particularly in cancer therapy .
Calcium Channel Blockers and GABA A Receptor Modulators
Research into compounds with pyridine structures has led to the development of calcium channel blockers and GABA A receptor modulators . These applications are significant in treating heart conditions and neurological disorders, respectively .
Propriétés
IUPAC Name |
N-(diaminomethylideneamino)-2,2-difluoro-2-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5O/c9-8(10,5-3-1-2-4-13-5)6(16)14-15-7(11)12/h1-4H,(H,14,16)(H4,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONLRFRCWJECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)NN=C(N)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoro-2-(pyridin-2-yl)acetyl)hydrazinecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



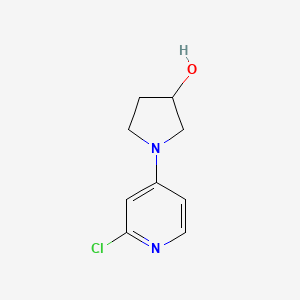


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]-2,2-difluoroacetamide](/img/structure/B1436248.png)
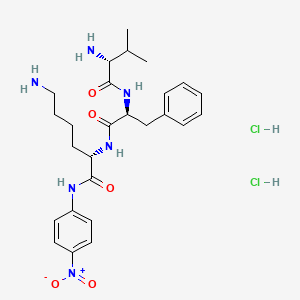
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1436251.png)
![[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436253.png)
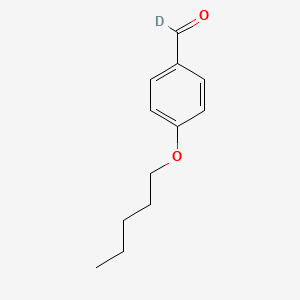
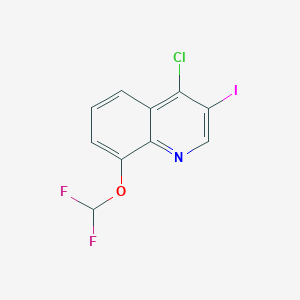



![Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)](/img/structure/B1436262.png)
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)